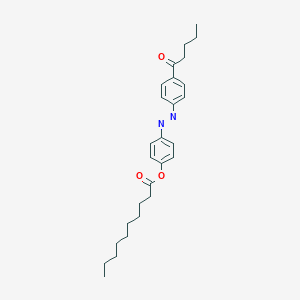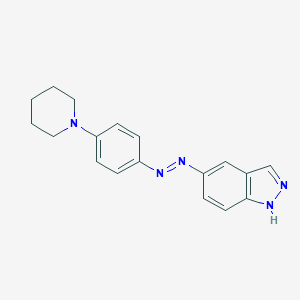
5-(4'-(N-Piperidinyl)phenylazo)indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4’-(N-Piperidinyl)phenylazo)indazole is a chemical compound with the molecular formula C18H19N5 and a molecular weight of 305.4 g/mol This compound is characterized by the presence of a piperidinyl group attached to a phenylazo group, which is further connected to an indazole ring
Vorbereitungsmethoden
The synthesis of 5-(4’-(N-Piperidinyl)phenylazo)indazole typically involves the reaction of 4-(N-Piperidinyl)aniline with indazole diazonium salt under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as copper powder, to facilitate the formation of the azo bond. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality standards .
Analyse Chemischer Reaktionen
5-(4’-(N-Piperidinyl)phenylazo)indazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. The oxidation reaction typically leads to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or zinc dust in acidic conditions. This reaction results in the formation of the corresponding amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the piperidinyl or phenylazo groups are replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
5-(4’-(N-Piperidinyl)phenylazo)indazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: Due to its potential therapeutic properties, 5-(4’-(N-Piperidinyl)phenylazo)indazole is explored as a lead compound for drug development. It is evaluated for its efficacy and safety in preclinical and clinical studies.
Industry: The compound finds applications in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-(4’-(N-Piperidinyl)phenylazo)indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved in its mechanism of action are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
5-(4’-(N-Piperidinyl)phenylazo)indazole can be compared with other similar compounds, such as:
5-(4’-(N-Morpholinyl)phenylazo)indazole: This compound has a morpholinyl group instead of a piperidinyl group. It may exhibit different chemical and biological properties due to the presence of the morpholinyl group.
5-(4’-(N-Pyrrolidinyl)phenylazo)indazole: In this compound, the piperidinyl group is replaced by a pyrrolidinyl group. The change in the ring structure can affect its reactivity and interactions with biological targets.
5-(4’-(N-Piperazinyl)phenylazo)indazole: This compound contains a piperazinyl group, which may impart different chemical and biological characteristics compared to the piperidinyl group.
Eigenschaften
CAS-Nummer |
122168-72-3 |
|---|---|
Molekularformel |
C18H19N5 |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
1H-indazol-5-yl-(4-piperidin-1-ylphenyl)diazene |
InChI |
InChI=1S/C18H19N5/c1-2-10-23(11-3-1)17-7-4-15(5-8-17)20-21-16-6-9-18-14(12-16)13-19-22-18/h4-9,12-13H,1-3,10-11H2,(H,19,22) |
InChI-Schlüssel |
BKTUVLHICOQRJQ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC4=C(C=C3)NN=C4 |
Kanonische SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC4=C(C=C3)NN=C4 |
Synonyme |
5-(4'-(N-piperidinyl)phenylazo)indazole 5PI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


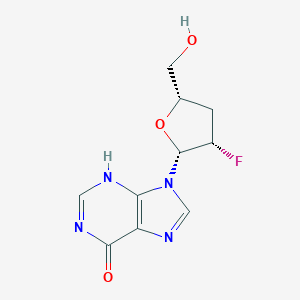
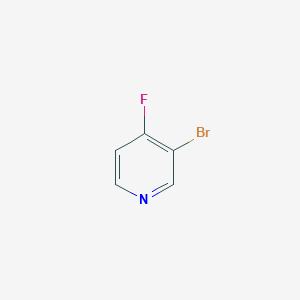
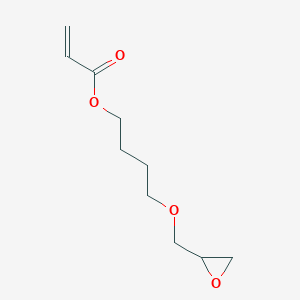
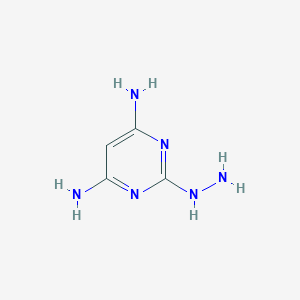
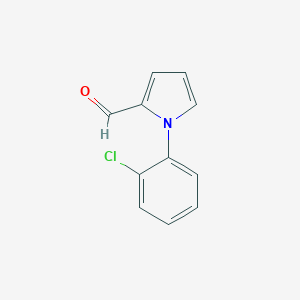

![1-[(4-Methoxyphenyl)sulfonyl]piperazine](/img/structure/B38441.png)



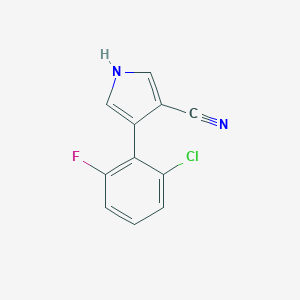

![3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one](/img/structure/B38454.png)
